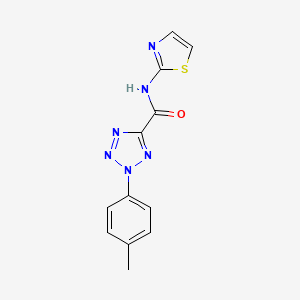

N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c1-8-2-4-9(5-3-8)18-16-10(15-17-18)11(19)14-12-13-6-7-20-12/h2-7H,1H3,(H,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYBTDGJWOITFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring, followed by the introduction of the tetrazole ring, and finally the attachment of the carboxamide group. Specific reagents, catalysts, and reaction conditions would be required at each step to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Structural Overview

The compound features a thiazole ring , a tetrazole ring , and a carboxamide group , which contribute to its unique interactions with biological targets. The structural diversity allows for various chemical modifications that can enhance its biological efficacy.

Medicinal Chemistry Applications

N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |

| Escherichia coli | 0.30 mg/mL | 0.60 mg/mL |

| Candida albicans | 0.20 mg/mL | 0.40 mg/mL |

| Aspergillus niger | 0.15 mg/mL | 0.35 mg/mL |

The compound shows particularly strong activity against Aspergillus niger, outperforming traditional antifungal agents such as ketoconazole .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Research indicates that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Biological Research Applications

The compound serves as a valuable biochemical probe in the study of enzyme interactions and cellular processes.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit various enzymes associated with disease states, making it a candidate for drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in chemical reactions due to its stability and reactivity.

Synthesis of Complex Molecules

As a building block, this compound facilitates the synthesis of more complex molecules, which can be used in pharmaceuticals and agrochemicals.

Case Studies

- Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences highlighted the compound's effectiveness against various bacterial strains, confirming its potential as an antimicrobial agent .

- Anticancer Research : Research published in peer-reviewed journals has documented the compound's ability to inhibit cancer cell proliferation, showcasing its promise as an anticancer therapeutic .

- Enzyme Interaction Studies : Investigations into the enzyme inhibition properties have revealed that this compound can modulate enzyme activity, providing insights into its role as a biochemical probe .

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

Core Heterocycle Comparison :

- Tetrazole vs. Thiadiazole/Thiazole : The tetrazole ring in the target compound offers greater hydrogen-bonding capacity and acidity (pKa ~4.9) compared to thiadiazoles (e.g., in N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, ) or simple thiazoles (e.g., in Dasatinib intermediates, ). This enhances interactions with biological targets like metalloenzymes or polar binding pockets .

- Thiazole Substitution : The thiazol-2-yl group is conserved in analogs such as N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () and 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (). However, the p-tolyl group in the target compound introduces steric bulk and lipophilicity compared to electron-withdrawing substituents (e.g., chloro or fluoro in ), which may alter bioavailability .

Aryl Substituent Effects :

Physicochemical Properties

- Crystallography and Hydrogen Bonding :

- X-ray data for analogs (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, ) reveal intermolecular N–H···N hydrogen bonds forming centrosymmetric dimers. The tetrazole in the target compound may exhibit stronger hydrogen-bonding networks (N–H···N and C–H···O) due to its additional nitrogen atoms, influencing crystal packing and stability .

- Solubility and Melting Points: Thiazole-tetrazole hybrids generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but poor solubility in water. Melting points for analogs range from 150–250°C, with higher values observed for halogenated derivatives (e.g., 9c in : 248°C) compared to methyl-substituted compounds .

Data Tables

Table 2: Substituent Effects on Lipophilicity (Predicted logP)

| Substituent | Example Compound | Predicted logP |

|---|---|---|

| p-Tolyl | Target compound | 2.8 |

| 4-Fluorophenyl | 9b () | 2.2 |

| 4-Pyridinyl | 3a–s () | 1.5 |

| 4-Bromophenyl | 9c () | 3.1 |

Biological Activity

N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that combines a thiazole ring with a tetrazole moiety, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Tetrazole Ring : Often accomplished by reacting thiazole derivatives with azides under acidic conditions.

- Attachment of the Carboxamide Group : This final step involves coupling with an amine to form the carboxamide functionality.

The synthetic routes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to enhance efficiency.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of nitrogen-rich heterocycles allows for significant hydrogen bonding capabilities, enhancing its binding affinity to biological macromolecules .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves inhibition of bacterial topoisomerases, crucial for DNA replication .

Anticancer Potential

Studies have highlighted the anticancer potential of this compound through inhibition of specific cellular pathways involved in tumor growth. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines, suggesting a promising avenue for further research in oncology .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| N-(thiazol-2-yl)-2H-tetrazole derivatives | Antibacterial | S. aureus | 0.012 |

| N-(thiazol-2-yl)-3-methyl-1H-pyrazole | Anticancer | HeLa cells | 15 |

| N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole | Antifungal | Candida albicans | 10 |

Case Study: Mechanistic Insights

A study conducted by Cardoso-Ortiz et al. (2023) explored the biological activity of tetrazole hybrids linked with thiazoles. The results indicated that these compounds exhibited significant antibacterial activity due to their ability to form stable complexes with bacterial enzymes, thus inhibiting their function effectively .

Comparative Analysis

Comparative studies have shown that this compound possesses unique properties when compared to other thiazole or tetrazole derivatives. Its specific combination of functional groups allows for enhanced reactivity and selectivity towards biological targets, making it a valuable candidate for drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(thiazol-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- The compound is typically synthesized via multi-step reactions involving amidation, cyclization, and substitution. For example, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide can react with mercapto derivatives under basic conditions (e.g., potassium carbonate in DMF) to form thioether-linked analogs . Optimization includes solvent selection (e.g., pyridine for acylation reactions ), catalyst use (e.g., CuI for azide-alkyne cycloadditions ), and purification via column chromatography or recrystallization (e.g., methanol for crystal formation ). Yield improvements are achieved by controlling stoichiometry and reaction time .

Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?

- 1H/13C NMR confirms substituent positions and purity, with characteristic peaks for thiazole (δ 7.2–7.8 ppm) and tetrazole (δ 8.1–8.5 ppm) moieties . HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% ). HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed ). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. What in vitro models are used to evaluate the anticancer potential of this compound, and how does its selectivity compare to standard chemotherapeutics?

- A549 human lung adenocarcinoma and NIH/3T3 mouse embryoblast cells are used to assess cytotoxicity and selectivity. For instance, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed IC50 = 23.3 µM (A549) vs. >1000 µM (NIH/3T3), indicating high selectivity . Comparatively, cisplatin (standard) has lower IC50 but broader toxicity, highlighting the compound’s potential for targeted therapy .

Q. How do structural modifications (e.g., substitution on thiazole/tetrazole rings) affect biological activity and pharmacokinetic properties?

- Electron-withdrawing groups (e.g., -CF3) on the tetrazole enhance TRPV3 antagonism (e.g., Trpvicin, IC50 = 0.2 µM ). Thioether linkages improve apoptosis induction (e.g., 4a and 4c in ). Hydrophobic substituents (e.g., p-tolyl) increase membrane permeability, as seen in benzothiazole derivatives with anti-inflammatory activity (IC50 = 1.8 µM for COX-2 inhibition ).

Q. What computational methods predict the binding affinity and mechanism of action of this compound with target proteins?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like TRPV3 or COX-2. For example, Trpvicin forms hydrogen bonds with TRPV3’s Tyr564 and π-π stacking with His426 . QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can contradictions in biological activity data across studies be reconciled?

- Variability in IC50 values may arise from assay conditions (e.g., serum concentration in cell culture ) or protein isoform specificity (e.g., TRPV3 vs. TRPV1 ). Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing ) and controls (e.g., cisplatin for cytotoxicity ) improve reproducibility.

Q. What are the key challenges in establishing structure-activity relationships (SARs) for derivatives, and how can multivariate analysis address them?

- Challenges include overlapping electronic effects (e.g., electron-withdrawing vs. steric bulk ) and non-linear SARs. Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., 18 derivatives in ), while Machine Learning (Random Forest) predicts bioactivity from descriptors like logP and polar surface area .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.